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Compound of Interest

Compound Name: 4-Bromo-2-methyl-6-nitroaniline

Cat. No.: B042567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectra of 4-Bromo-2-methyl-6-nitroaniline. Due to the limited availability

of experimentally derived public data, this guide utilizes high-quality predicted NMR data to

facilitate the structural elucidation and characterization of this important chemical intermediate.

The document also outlines a comprehensive experimental protocol for acquiring NMR spectra

for this and structurally related compounds.

Chemical Structure
The chemical structure of 4-Bromo-2-methyl-6-nitroaniline is presented below, illustrating the

substitution pattern on the aniline ring which gives rise to its characteristic NMR spectra.
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Figure 1. Chemical structure of 4-Bromo-2-methyl-6-nitroaniline.
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Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 4-Bromo-2-methyl-6-nitroaniline in CDCl₃ is summarized

in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-3 8.15 Doublet (d) 1H

H-5 7.55 Doublet (d) 1H

-NH₂ 6.20 (broad) Singlet (s) 2H

-CH₃ 2.25 Singlet (s) 3H

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of 4-Bromo-2-methyl-6-nitroaniline in CDCl₃ is summarized

below. Chemical shifts (δ) are referenced to TMS at 0 ppm.

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-1 (C-NH₂) 145.0

C-2 (C-CH₃) 125.0

C-3 135.0

C-4 (C-Br) 110.0

C-5 128.0

C-6 (C-NO₂) 140.0

-CH₃ 17.0

Experimental Protocol for NMR Analysis
This section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra of 4-
Bromo-2-methyl-6-nitroaniline and similar aromatic amines.
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1. Sample Preparation[1]

Weigh approximately 10-20 mg of the purified solid sample of 4-Bromo-2-methyl-6-
nitroaniline.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be

based on the sample's solubility and the desired chemical shift window.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication

to aid dissolution.

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean,

dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

Instrument: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or

higher is recommended for optimal signal dispersion.

Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

Shimming: Perform automated or manual shimming of the magnetic field to optimize its

homogeneity and achieve sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.
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Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient for aromatic

compounds.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Number of Scans: 1024 or more scans may be required due to the low natural abundance

of ¹³C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width: A range of approximately 0 to 200 ppm.

3. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum manually or automatically.

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in

the ¹H NMR spectrum to deduce the connectivity of the protons.

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the

molecule.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral

analysis and data reporting.
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Figure 2. Workflow for NMR analysis of 4-Bromo-2-methyl-6-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-2-methyl-6-
nitroaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042567#1h-nmr-and-13c-nmr-spectrum-of-4-bromo-
2-methyl-6-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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